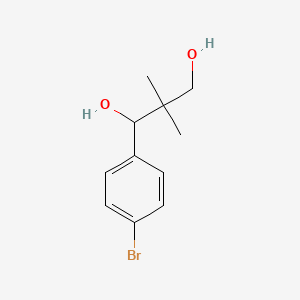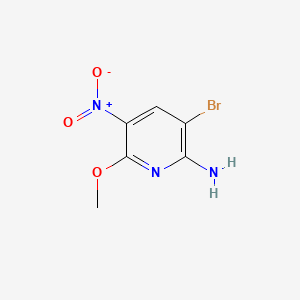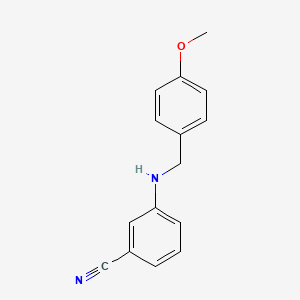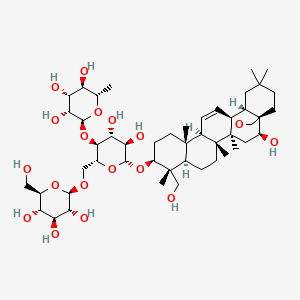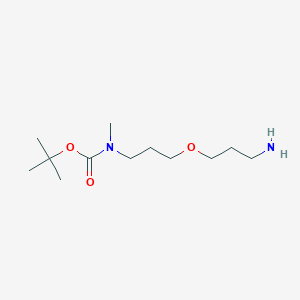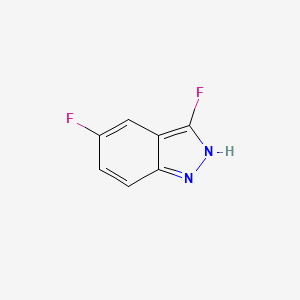
3,5-Difluoro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at the 3 and 5 positions of the indazole ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzonitrile with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Difluoro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitrating agents.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Nucleophilic Substitution: Amines or thiols in the presence of bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated indazole derivatives.
Nucleophilic Substitution: Amino or thio-substituted indazole derivatives.
Oxidation: Indazole N-oxides.
Reduction: Dihydroindazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Difluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-1H-indazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. The exact pathways depend on the specific biological target being studied .
Comparación Con Compuestos Similares
1H-Indazole: The parent compound without fluorine substitutions.
3-Fluoro-1H-indazole: A mono-fluorinated derivative.
5-Fluoro-1H-indazole: Another mono-fluorinated derivative.
Uniqueness: 3,5-Difluoro-1H-indazole is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated counterparts. The dual fluorination also provides distinct electronic properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C7H4F2N2 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
3,5-difluoro-2H-indazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |
Clave InChI |
ZCJNJBSFCUQNTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNC(=C2C=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


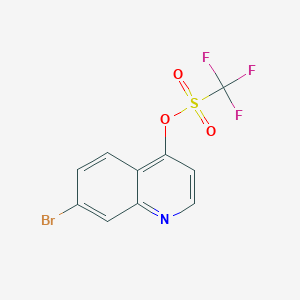

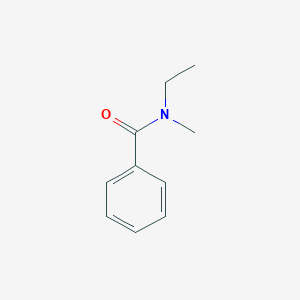

![Ethyl[4,4']bipiperidinyl-1-yl-acetate](/img/structure/B13928797.png)

